3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid
Description
3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid is a synthetically valuable compound characterized by a piperidine ring (a six-membered nitrogen-containing heterocycle) substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a propiolic acid (prop-2-ynoic acid) moiety at the 3-position. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, while the propiolic acid moiety introduces a reactive alkyne functional group, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or as a building block for bioactive molecules . Piperidine derivatives are prevalent in pharmaceuticals due to their conformational flexibility and ability to mimic natural alkaloids, making this compound a critical intermediate in drug discovery and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-5,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUQBQSYFPWKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823259-06-8 | |
| Record name | 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid is myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial-mesenchymal transition (EMT), a process that plays a significant role in cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions.
Mode of Action
The compound acts by inhibiting the activity of MRTF-A. This inhibition suppresses the EMT process, thereby reducing cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions.
Biochemical Pathways
The compound affects the EMT pathway. By inhibiting MRTF-A, it disrupts the normal functioning of this pathway, leading to the suppression of several pathological processes.
Result of Action
The inhibition of MRTF-A by this compound leads to the suppression of several pathological processes. These include the reduction of cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions.
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The propiolic acid moiety (alkyne) in the target compound enables click chemistry, whereas cyclopropane-carboxylic acid derivatives favor rigid, planar interactions .
- Molecular Weight : Larger heterocycles (piperidine) and substituents (cyclopropane) increase molecular weight, impacting solubility and pharmacokinetics .
Physicochemical Properties
- Solubility : Boc-protected compounds are generally lipophilic due to the tert-butyl group, but the propiolic acid moiety introduces moderate polarity. Cyclopropane derivatives (e.g., CAS 1781383-17-2) exhibit higher density (1.203 g/cm³) and lower solubility in aqueous media compared to alkyne-containing analogues .
- Acidity : The pKa of the carboxylic acid group in cyclopropane derivatives is ~4.78, slightly lower than typical propiolic acids (pKa ~2-3), suggesting stronger acidity in the latter .
- Stability : Boc groups are stable under basic conditions but cleaved by strong acids (e.g., TFA), a property shared across all analogues .
Q & A
Basic: What are the methodological approaches for synthesizing 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with Boc-protection of piperidine derivatives followed by alkyne functionalization. For example, palladium-catalyzed coupling or amidation reactions (as seen in tert-butoxycarbonyl-protected intermediates ). Purification often employs column chromatography or recrystallization. To optimize purity (>95%), use high-resolution analytical techniques like HPLC with UV detection (retention time and peak area analysis) and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR integration . Note discrepancies in reported purity (95% vs. >98%) may arise from differences in analytical protocols, such as solvent selection or detector sensitivity .
Basic: How should researchers characterize this compound spectroscopically?
Answer:
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and alkyne protons (sharp singlet near 2.5 ppm). Compare with PubChem data for analogous Boc-piperidine compounds .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C14H20NO4 ).
- IR : Confirm carbonyl stretches (Boc group: ~1700 cm<sup>-1</sup>, carboxylic acid: ~2500–3000 cm<sup>-1</sup>) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group or alkyne oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways. Avoid exposure to strong acids/bases, which may cleave the Boc group .
Advanced: How can computational methods aid in designing reactions involving this compound?
Answer:
Quantum mechanical calculations (e.g., DFT) predict reaction pathways, such as alkyne cyclization or Boc deprotection energetics. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions (e.g., solvent polarity, catalyst selection) . Molecular dynamics simulations can model solubility or aggregation behavior in aqueous buffers .
Advanced: What strategies mitigate hazards during handling of reactive intermediates in its synthesis?
Answer:
- Personal Protective Equipment (PPE) : Use OV/AG/P99 respirators for particulate protection and nitrile gloves to avoid skin contact .
- Process Safety : Conduct small-scale calorimetry to assess exothermic risks during Boc deprotection (e.g., using TFA). For alkyne handling, maintain oxygen-free environments to prevent explosive side reactions .
Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?
Answer:
- Solubility : Use standardized protocols (e.g., shake-flask method in PBS/DMSO) and report solvent purity. Conflicting data may arise from polymorphic forms or hydration states .
- Melting Point : Differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) ensures reproducibility. Compare with literature values for structurally similar Boc-protected compounds .
Advanced: What analytical techniques validate the compound’s stability in biological assays?
Answer:
- LC-MS/MS : Monitor degradation products (e.g., tert-butanol from Boc cleavage) in cell culture media.
- Circular Dichroism (CD) : Assess conformational stability if the compound interacts with chiral biomolecules .
- Accelerated Stability Testing : Use Q10 (temperature coefficient) to extrapolate shelf-life under assay conditions .
Advanced: How to design experiments probing the compound’s reactivity in click chemistry applications?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
